molecular formula C17H15BrN2OS B5318048 6-bromo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone

6-bromo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone

Katalognummer B5318048
Molekulargewicht: 375.3 g/mol
InChI-Schlüssel: FFZIXRMOSVNNNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone is a synthetic compound that belongs to the quinazolinone family. It has been extensively studied for its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 6-bromo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that its anticancer activity is due to its ability to induce apoptosis in cancer cells by activating the caspase pathway. Its anti-inflammatory effects are thought to be due to its ability to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Its potential use in the treatment of neurological disorders is due to its ability to inhibit acetylcholinesterase activity, which leads to an increase in acetylcholine levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Furthermore, it has been found to inhibit acetylcholinesterase activity, which leads to an increase in acetylcholine levels in the brain, and may have potential use in the treatment of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6-bromo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone in lab experiments include its ability to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit acetylcholinesterase activity. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for the study of 6-bromo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, studies are needed to determine its toxicity and safety profile. Furthermore, the development of novel analogs may lead to compounds with improved efficacy and reduced toxicity. Finally, the use of this compound in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.

Synthesemethoden

The synthesis of 6-bromo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone involves the reaction of 6-bromo-3-methylquinazolinone with 2-phenylethylthiol in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, and the product is obtained after purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

6-bromo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity.

Eigenschaften

IUPAC Name

6-bromo-3-methyl-2-(2-phenylethylsulfanyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c1-20-16(21)14-11-13(18)7-8-15(14)19-17(20)22-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZIXRMOSVNNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2)Br)N=C1SCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.